5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
The compound “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a type of triazole derivative. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .
Synthesis Analysis
The synthesis of “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” can be achieved from readily available starting 1H-1,2,3-triazole-4-carboxylic acids via several synthetic protocols . For instance, the title compound was synthesized from azido-benzene and ethyl acetyl-acetate .
Molecular Structure Analysis
The molecular structure of “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is characterized by a triazole ring attached to a carboxylic acid group and a phenyl group. The crystal structure of a similar compound, methyl-1H-1,2,4-triazole-3-carboxylate, has been analyzed .
Chemical Reactions Analysis
Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, can undergo various chemical reactions. For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione .
Scientific Research Applications
1. Pharmacology Triazole compounds show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . They are capable of binding in the biological system with a variety of enzymes and receptors .
2. Organic Synthesis 1,2,3-Triazoles have found broad applications in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
3. Polymer Chemistry 1,2,3-Triazoles are used in polymer chemistry . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
4. Supramolecular Chemistry 1,2,3-Triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability .
5. Bioconjugation 1,2,3-Triazoles are used in bioconjugation . They structurally resemble the amide bond, mimicking an E or a Z amide bond .
6. Chemical Biology 1,2,3-Triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .
Future Directions
Triazole derivatives, including “5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications.
properties
IUPAC Name |
5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBATPBRNKFEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622220 | |
Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
1016-57-5 | |
Record name | 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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